2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone
Overview
Description
2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone is a brominated aromatic ketone derivative that is of interest due to its potential as an intermediate in organic synthesis. The presence of bromine atoms and a methoxy group on the aromatic ring can make it a versatile precursor for various chemical transformations.
Synthesis Analysis
The synthesis of brominated aromatic ketones typically involves the bromination of corresponding phenolic or anisole derivatives. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone was achieved using Br2 as the brominating reagent, yielding a product with a purity of 90.2% . Similarly, 2-(3-bromo-4-methoxyphenyl)acetic acid was synthesized by regioselective bromination of 4-methoxyphenylacetic acid, indicating that bromination can be performed on methoxy-substituted aromatic compounds with high regioselectivity . These methods could potentially be adapted for the synthesis of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone by choosing appropriate starting materials and bromination conditions.
Molecular Structure Analysis
The molecular structure of brominated aromatic ketones is characterized by the presence of bromine atoms, which are electron-withdrawing, and methoxy groups, which are electron-donating. This can influence the electronic distribution within the molecule and affect its reactivity. For example, in the case of 2-(3-bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is tilted, which could be similar in the structure of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone .
Chemical Reactions Analysis
Brominated aromatic ketones can undergo various chemical reactions, including further halogenation, coupling reactions, and nucleophilic substitutions. The presence of bromine atoms makes these compounds suitable for cross-coupling reactions, such as Suzuki or Stille couplings, which are commonly used in the synthesis of complex organic molecules. The methoxy group can also influence the reactivity of the ketone, potentially facilitating reactions at the carbonyl carbon.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ketones are influenced by their functional groups. The bromine atoms increase the molecular weight and density, and the presence of the ketone group can affect the boiling and melting points. The methoxy group can contribute to the solubility of the compound in organic solvents. For example, the synthesis and crystal structure of 1-(2-hydroxy-4-methoxyphenyl)-2-phenyl-1-ethanone revealed the presence of strong intramolecular hydrogen bonding and π-π interactions, which could also be relevant for the physical properties of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone .
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Enantiomerically Pure Compounds : A study by Zhang et al. (2014) outlines a 7-step synthesis process for enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes. This method, which started from a compound similar to 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone, is characterized by inexpensiveness, scalability, and the production of enantiomers with high purities and determined absolute configurations (Zhang et al., 2014).
Chemical Properties and Reactions
Investigation of Pyrolysis Products : A study by Texter et al. (2018) investigated the pyrolysis of bk-2C-B, a substance structurally related to 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. This study provides insights into the stability and potential degradation products under certain conditions, which can be relevant for similar compounds (Texter et al., 2018).
Bromination and Other Reactions : Kwiecień and Baumann (1998) explored the selective bromination of 1-(3-benzofuranyl)-2-phenylethanones, which are structurally related to 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. This study provides insights into the regioselective bromination and other reactions that are applicable to similar compounds (Kwiecień & Baumann, 1998).
Biological Activity
- Synthesis of Derivatives with Anti-inflammatory Activity : Labanauskas et al. (2004) synthesized new derivatives of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols using 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethanone, a compound related to 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. Some of these compounds exhibit anti-inflammatory activity, highlighting potential biological applications (Labanauskas et al., 2004).
Improvement of Synthetic Techniques
- Synthetic Technology Improvement : A study by Li Yu-feng (2013) reported the improvement of synthetic technology for 2-bromo-1-(4-hydroxyphenyl)ethanone, a compound structurally similar to 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone, thus contributing to the development of more efficient synthesis methods for such compounds (Li Yu-feng, 2013).
properties
IUPAC Name |
2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHYADIIIVEZIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373588 | |
Record name | 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone | |
CAS RN |
6096-83-9 | |
Record name | 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6096-83-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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